molecular formula C8H17I B3044224 1-Iodooctane-1,1-D2 CAS No. 89232-08-6

1-Iodooctane-1,1-D2

Cat. No.: B3044224
CAS No.: 89232-08-6
M. Wt: 242.14 g/mol
InChI Key: UWLHSHAHTBJTBA-MGVXTIMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodooctane-1,1-D2 is a deuterated derivative of 1-iodooctane, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodooctane-1,1-D2 can be synthesized through the halogenation of deuterated octane. One common method involves the reaction of 1-octanol-1,1-D2 with iodine and phosphorus trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{C}8\text{H}{17}\text{OD}_2 + \text{I}_2 + \text{PCl}_3 \rightarrow \text{C}8\text{H}{17}\text{I}_2 + \text{POCl}_3 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes, often using automated systems to ensure precision and safety. The process requires stringent control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Iodooctane-1,1-D2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: Catalytic reduction of this compound can yield deuterated octane.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Catalytic Reduction: Nickel or palladium catalysts are often used in the presence of hydrogen gas.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

    Substitution: Products include deuterated alkyl azides, nitriles, and thiols.

    Reduction: The major product is 1-octane-1,1-D2.

    Oxidation: Products include 1-octanol-1,1-D2 and 1-octanal-1,1-D2.

Scientific Research Applications

1-Iodooctane-1,1-D2 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Synthetic Chemistry: Employed in the synthesis of deuterated compounds for mechanistic studies and tracer experiments.

    Biological Research: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Industrial Applications: Used in the development of deuterated pharmaceuticals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism by which 1-Iodooctane-1,1-D2 exerts its effects is primarily through its participation in chemical reactions as a labeled compound. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of reaction kinetics. In biological systems, it can be used to investigate metabolic pathways and enzyme mechanisms by monitoring the incorporation and transformation of deuterated substrates.

Comparison with Similar Compounds

Similar Compounds

    1-Iodooctane: The non-deuterated analog of 1-Iodooctane-1,1-D2.

    1-Bromooctane: Similar in structure but contains a bromine atom instead of iodine.

    1-Chlorooctane: Contains a chlorine atom instead of iodine.

    1-Iodododecane: A longer-chain analog with twelve carbon atoms.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various chemical and biological studies, making it a valuable tool in research and industry.

Properties

IUPAC Name

1,1-dideuterio-1-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLHSHAHTBJTBA-MGVXTIMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A reaction using the above reactor was conducted using the following chemistry. Bromooctane in the organic solvent chlorobenzene was reacted with aqueous iodide to form iodoctane in chlorobenzene and aqueous bromide ion. To ensure that this reaction required the use of a phase transfer catalyst, a brief dispersed-phase study was conducted. A solution 0.5 M in bromooctane and 0.1 M in tetradecane (as a gas chromatograph standard) in chlorobenzene was stirred with an equal volume of 2.0 M potassium iodide at 40 degrees C. for 4 hours. After this period, no iodooctane could be detected by gas chromatography. All analyses were conducted with a Perkin-Elmer 3920 gas chromatograph equipped with a flame ionization detector and a 10' by 1/8" OV-101 column at 200 degrees C. When this experiment was repeated using 0.05 M tetrabutylammonium bromide in the organic feed as a phase transfer catalyst, 50% conversion of bromooctane to iodoctane was observed after 4 hours. Because the organic-phase concentration of tetrabutylammonium iodide, the active form of the catalyst, remains constant with time under these reaction conditions, first-order kinetics with respect to the disappearance of bromooctane is predicted by the phase transfer catalysis mechanism. This effect was observed in these experiments.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
bromide ion
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
[Compound]
Name
N-substituted perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodooctane-1,1-D2
Reactant of Route 2
Reactant of Route 2
1-Iodooctane-1,1-D2
Reactant of Route 3
Reactant of Route 3
1-Iodooctane-1,1-D2
Reactant of Route 4
1-Iodooctane-1,1-D2
Reactant of Route 5
1-Iodooctane-1,1-D2
Reactant of Route 6
1-Iodooctane-1,1-D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.